molecular formula C23H23N5O3S B11235593 N-(3-acetylphenyl)-3-(3-{[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(3-acetylphenyl)-3-(3-{[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11235593
M. Wt: 449.5 g/mol
InChI Key: BQLJVIMPWIMADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE is a complex organic compound that features multiple functional groups, including an amide, oxadiazole, and benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and oxadiazole intermediates, followed by their coupling with the acetylphenyl and propanamide moieties under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.

    N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PENTANAMIDE: Similar structure with a pentanamide group instead of propanamide.

Uniqueness

The uniqueness of N-(3-ACETYLPHENYL)-3-(3-{[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-[3-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C23H23N5O3S/c1-13-9-18-19(10-14(13)2)26-23(25-18)32-12-20-27-22(31-28-20)8-7-21(30)24-17-6-4-5-16(11-17)15(3)29/h4-6,9-11H,7-8,12H2,1-3H3,(H,24,30)(H,25,26)

InChI Key

BQLJVIMPWIMADN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.